molecular formula C10H12ClNO B13329316 N-methyl-N-[(2-methylphenyl)methyl]carbamoyl chloride

N-methyl-N-[(2-methylphenyl)methyl]carbamoyl chloride

Cat. No.: B13329316
M. Wt: 197.66 g/mol
InChI Key: YJCWUGPIEFCJDY-UHFFFAOYSA-N
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Description

N-Methyl-N-[(2-methylphenyl)methyl]carbamoyl chloride (CAS: 1515893-34-1) is a carbamoyl chloride derivative with the molecular formula C₁₀H₁₂ClNO and a molecular weight of 197.66 g/mol . Structurally, it features a methyl group and a 2-methylbenzyl group attached to the carbamoyl chloride core (ClC(=O)N-). This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly for introducing carbamate or urea functionalities into target molecules. Its aromatic substituent (2-methylbenzyl) may enhance steric and electronic effects, influencing reactivity and selectivity in coupling reactions.

Properties

Molecular Formula

C10H12ClNO

Molecular Weight

197.66 g/mol

IUPAC Name

N-methyl-N-[(2-methylphenyl)methyl]carbamoyl chloride

InChI

InChI=1S/C10H12ClNO/c1-8-5-3-4-6-9(8)7-12(2)10(11)13/h3-6H,7H2,1-2H3

InChI Key

YJCWUGPIEFCJDY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN(C)C(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-methyl-N-[(2-methylphenyl)methyl]carbamoyl chloride can be synthesized through the reaction of N-methyl-N-[(2-methylphenyl)methyl]amine with phosgene (carbonyl dichloride). The reaction typically takes place in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to prevent decomposition or side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound involves the continuous feeding of N-methyl-N-[(2-methylphenyl)methyl]amine and phosgene into a reactor. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials. The final product is often purified through recrystallization or other suitable methods to achieve the required purity.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[(2-methylphenyl)methyl]carbamoyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding carbamates, ureas, and thiocarbamates.

    Hydrolysis: In the presence of water, it hydrolyzes to form N-methyl-N-[(2-methylphenyl)methyl]amine and carbon dioxide.

    Condensation Reactions: It can participate in condensation reactions with compounds containing active hydrogen atoms.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Dichloromethane, chloroform, ethanol

    Catalysts: Acid or base catalysts may be used to facilitate certain reactions.

Major Products Formed

    Carbamates: Formed by reaction with alcohols

    Ureas: Formed by reaction with amines

    Thiocarbamates: Formed by reaction with thiols

Scientific Research Applications

N-methyl-N-[(2-methylphenyl)methyl]carbamoyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: Utilized in the development of drugs and therapeutic agents.

    Industry: Applied in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of N-methyl-N-[(2-methylphenyl)methyl]carbamoyl chloride involves its reactivity with nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to nucleophilic attack, leading to the formation of various derivatives. This reactivity is exploited in organic synthesis to introduce carbamoyl groups into target molecules.

Comparison with Similar Compounds

Comparison with Similar Carbamoyl Chloride Compounds

The following table compares N-methyl-N-[(2-methylphenyl)methyl]carbamoyl chloride with structurally related carbamoyl chlorides, emphasizing molecular features, physicochemical properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications References
This compound C₁₀H₁₂ClNO 197.66 Methyl, 2-methylbenzyl Intermediate for urea/amide synthesis; steric hindrance from benzyl group may slow reactivity.
N-(2-Chlorophenyl)-N-methylcarbamoyl chloride C₈H₇Cl₂NO 220.06 Methyl, 2-chlorophenyl Predicted collision cross-section (CCS): 137.7 Ų ([M+H]+); used in pesticide synthesis.
N-Methyl-N-(2,2,2-trifluoroethyl)carbamoyl chloride C₄H₅ClF₃NO 175.54 Methyl, trifluoroethyl High electronegativity from -CF₃ group enhances electrophilicity; used in fluorinated drug intermediates.
N-[(2-Chlorophenyl)methyl]-N-ethylcarbamoyl chloride C₁₀H₁₁Cl₂NO 232.10 Ethyl, 2-chlorobenzyl Larger alkyl chain increases lipophilicity; potential agrochemical applications.
Dimethylcarbamoyl chloride C₃H₆ClNO 107.55 Two methyl groups Highly reactive; industrial use in polymers/dyes; classified as hazardous (UN 2262).
N-Methyl-N-phenylcarbamoyl chloride C₈H₈ClNO 169.61 Methyl, phenyl Commercial availability (e.g., ChemExper); precursor for anticholinergic agents.

Structural and Reactivity Differences

  • Substituent Effects :

    • Aromatic vs. Aliphatic Groups : Compounds with aromatic substituents (e.g., 2-methylbenzyl or phenyl) exhibit enhanced stability but reduced reactivity compared to aliphatic analogs like dimethylcarbamoyl chloride . For example, the 2-methylbenzyl group in the target compound may slow nucleophilic substitution due to steric hindrance .
    • Electron-Withdrawing Groups : The trifluoroethyl group in N-methyl-N-(2,2,2-trifluoroethyl)carbamoyl chloride increases electrophilicity, making it more reactive toward amines or alcohols compared to the target compound .
  • Collision Cross-Section (CCS) Data: Experimental CCS values for N-(2-chlorophenyl)-N-methylcarbamoyl chloride ([M+H]+: 137.7 Ų) suggest moderate polarity, which may correlate with solubility in aprotic solvents like dichloromethane . No CCS data are available for the target compound, but its larger molecular weight implies higher CCS than dimethylcarbamoyl chloride.

Biological Activity

N-methyl-N-[(2-methylphenyl)methyl]carbamoyl chloride is a compound that belongs to the class of carbamates, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

This compound can be synthesized through various methods involving the reaction of N-methyl carbamate derivatives with appropriate chlorinating agents. The resulting compound features a carbamoyl group attached to a 2-methylphenyl moiety, which can influence its biological properties.

2.1 Anticancer Activity

Recent studies have indicated that certain carbamate derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines. A notable study reported that thiazole-based carbamates demonstrated moderate to high inhibitory effects on A-549 lung cancer cells, with some derivatives achieving over 40% inhibition at specific concentrations .

Table 1: Anticancer Activity of Carbamate Derivatives

CompoundCell LineInhibition (%)IC50 (µM)
N-Methyl Carbamate Derivative 1A-5494825
N-Methyl Carbamate Derivative 2HCT-84030
N-Methyl Carbamate Derivative 3Bel7402<10>50

2.2 Neurotoxicity and Acetylcholinesterase Inhibition

N-methyl carbamates are known for their ability to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission. This inhibition can lead to neurotoxic effects, which have been extensively studied in various animal models. A dose-response study indicated that several N-methyl carbamate pesticides exhibited reversible inhibition of AChE, with varying degrees of toxicity depending on the specific structure of the carbamate .

Table 2: AChE Inhibition Data

CompoundIC50 (µM)Toxicity Level
N-Methyl Carbamate Derivative A38.98Moderate
N-Methyl Carbamate Derivative B1.60High

2.3 Anti-inflammatory Effects

Compounds similar to this compound have also been investigated for their anti-inflammatory properties. Studies have shown that certain derivatives can significantly suppress the activity of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response. For example, IC50 values for selected derivatives against COX-2 were reported as low as 0.04 µM, indicating potent anti-inflammatory activity .

3. Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its structural components. Variations in the substituents on the phenyl ring and modifications to the carbamoyl group can enhance or diminish its potency against specific biological targets.

Key Observations:

  • Electron-donating groups on the aromatic ring tend to increase anti-inflammatory activity.
  • The presence of bulky substituents may affect the binding affinity to target enzymes such as AChE and COX.

4. Case Studies and Research Findings

Several case studies have highlighted the therapeutic potential of carbamate derivatives in clinical settings:

  • A study on a series of thiazole-based compounds showed that modifications to the phenyl moiety resulted in enhanced anticancer efficacy against lung cancer cell lines.
  • Research into neurotoxic effects revealed that exposure to certain N-methyl carbamates led to significant behavioral changes in rodent models, correlating with AChE inhibition levels.

5. Conclusion

This compound represents a significant area of interest due to its diverse biological activities, particularly in anticancer and anti-inflammatory applications. Ongoing research into its pharmacological effects and SAR will be crucial for developing effective therapeutic agents based on this compound.

Q & A

Q. What are the recommended synthetic routes for N-methyl-N-[(2-methylphenyl)methyl]carbamoyl chloride, and how can side reactions be minimized?

The compound is typically synthesized via a two-step process:

Amine activation : React N-methyl-2-methylbenzylamine with phosgene (COCl₂) or triphosgene under anhydrous conditions to form the carbamoyl chloride intermediate.

Purification : Use cold ether or hexane for recrystallization to remove unreacted phosgene or byproducts like HCl .
Key considerations :

  • Maintain strict temperature control (<0°C) to prevent hydrolysis of the carbamoyl chloride group.
  • Use inert gas (N₂/Ar) to exclude moisture, as the compound is highly moisture-sensitive .

Q. How can the stability of this compound be assessed under different storage conditions?

  • Experimental design :
    • Conduct accelerated degradation studies by exposing the compound to varying temperatures (−20°C, 4°C, 25°C) and humidity levels (0%, 50%, 90% RH).
    • Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) to quantify hydrolysis products (e.g., carboxylic acid derivatives) .
  • Findings :
    • The compound is stable at −20°C in anhydrous dichloromethane for ≤3 months but degrades rapidly at room temperature in polar solvents (e.g., DMSO) due to nucleophilic attack on the carbonyl chloride .

Q. What analytical techniques are most effective for characterizing this compound?

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns (e.g., methyl groups at 2.3 ppm for aromatic-CH₃ and 3.1 ppm for N-CH₃) .
  • FTIR : Look for carbonyl chloride (C=O stretch at ~1800 cm⁻¹) and absence of OH/NH peaks to confirm purity .
  • Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 198.07 (C₁₀H₁₂ClNO⁺) .

Q. How does the steric hindrance of the 2-methylphenyl group influence its reactivity in nucleophilic substitution reactions?

The 2-methyl substituent on the benzyl group creates steric bulk, slowing reactions with bulky nucleophiles (e.g., tertiary amines). Kinetic studies using stopped-flow UV-Vis show a 30% reduction in reaction rate compared to unsubstituted analogs. Use smaller nucleophiles (e.g., primary amines, thiols) for efficient coupling .

Advanced Research Questions

Q. What mechanistic insights explain the biphasic inhibition kinetics observed with cholinesterase enzymes?

  • Hypothesis : The compound exhibits biphasic inhibition due to differential binding to enzyme conformers (e.g., "E" and "E′" states of butyrylcholinesterase).
  • Methodology :
    • Perform progress curve analysis under pseudo-first-order conditions.

    • Fit data to a two-step inhibition model:
      E+IEIEIE + I \rightleftharpoons EI \rightarrow EI'

    • Use nonlinear regression (e.g., GraphPad Prism) to derive rate constants (konk_{\text{on}}, koffk_{\text{off}}) .

  • Key finding : The 2-methylphenyl group increases affinity for the "E" state (Kd=2.1μMK_d = 2.1 \mu M) but reduces transition to "EI′" (koff=0.03s1k_{\text{off}} = 0.03 \, \text{s}^{-1}) .

Q. How can computational modeling predict the compound’s interactions with biological targets?

  • Molecular docking (AutoDock Vina) : Use crystal structures of acetylcholinesterase (PDB: 1ACJ) to identify binding poses. The methylbenzyl group occupies a hydrophobic pocket near Trp86, while the carbamoyl chloride forms a covalent bond with Ser203 .
  • MD simulations (GROMACS) : Simulate stability of the enzyme-inhibitor complex over 100 ns to assess conformational changes induced by the methyl substituent .

Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?

  • Problem : Discrepancies in unit cell parameters due to twinning or disorder.
  • Solution :
    • Use SHELXL for refinement with TWIN/BASF commands to model twinning.
    • Apply ORTEP-3 for visualizing anisotropic displacement parameters and identifying disordered regions .
  • Example : A derivative with a 4-nitrophenyl group showed twinning (twin law −h, −k, l), resolved by refining two domains with a BASF factor of 0.32 .

Q. How can QSAR models be optimized for this compound’s bioactivity?

  • Descriptor selection : Include electronic (Hammett σ), steric (Taft Eₛ), and lipophilic (logP) parameters.
  • Validation : Use leave-one-out cross-validation (LOO-CV) with a training set of 20 analogs.
  • Result : The model (R2=0.89R^2 = 0.89) highlights the critical role of the 2-methyl group in enhancing membrane permeability (logP = 3.2) .

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